molecular formula C15H17ClN2O2 B5711663 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone

4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone

Cat. No.: B5711663
M. Wt: 292.76 g/mol
InChI Key: QKQNPBMPDZHIBB-UHFFFAOYSA-N
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Description

4-(4-tert-Butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone is a synthetic organic compound characterized by its unique structure, which includes a tert-butylphenoxy group, a chloro substituent, and a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-Butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

4-(4-tert-Butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has potential as a dual-target ligand for the treatment of neurodegenerative diseases such as Parkinson’s disease.

    Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound’s interactions with biological targets make it useful for studying enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

4-(4-tert-Butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone can be compared with other similar compounds:

The uniqueness of this compound lies in its combined structural features and its potential dual-target activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-(4-tert-butylphenoxy)-5-chloro-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c1-15(2,3)10-5-7-11(8-6-10)20-13-12(16)9-17-18(4)14(13)19/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQNPBMPDZHIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=NN(C2=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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